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molecular formula C16H22N2 B8602367 N1,N1-Diethyl-1-(naphthalen-1-yl)-1,2-ethanediamine

N1,N1-Diethyl-1-(naphthalen-1-yl)-1,2-ethanediamine

Cat. No. B8602367
M. Wt: 242.36 g/mol
InChI Key: LQXYDGUGCJOIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920116

Procedure details

To a suspension of 0.76 g (0.02 mol) of lithium aluminum hydride in 100 mL of dry diethyl ether under a nitrogen atmosphere and cooled to -10° to 0° C. add carefully in portions 10.67 g (0.08 mol) of aluminum chloride. When the initial reaction has ceased add dropwise a solution of 2.68 g (0.01 mol) of α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine in 50 mL of diethylether. When the addition is complete allow the reaction mixture to warm to room temperature. Follow the progress of the reaction by thin-layer chromatography on silica gel. At the completion of the reaction carefully quench the excess reducing agent by the addition of sodium sulfate decahydrate. Filter the solids and wash the solids with 500 mL of hot methylene chloride. Dry the filtrate over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to obtain the title compound.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.67 g
Type
reactant
Reaction Step Two
Name
α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[N:11]([CH2:14][CH:15]([C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=1)[N:16]([CH2:19][CH3:20])[CH2:17][CH3:18])=[N+]=[N-]>C(OCC)C>[CH2:19]([N:16]([CH2:17][CH3:18])[CH:15]([C:21]1[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23][CH:22]=1)[CH2:14][NH2:11])[CH3:20] |f:0.1.2.3.4.5,6.7.8.9|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10.67 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
α-azidomethyl-N,N-diethyl-1-naphthalenemethanamine
Quantity
2.68 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(N(CC)CC)C1=CC=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° to 0° C.
CUSTOM
Type
CUSTOM
Details
When the initial reaction
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin-layer chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction
CUSTOM
Type
CUSTOM
Details
carefully quench the
ADDITION
Type
ADDITION
Details
by the addition of sodium sulfate decahydrate
FILTRATION
Type
FILTRATION
Details
Filter the solids
WASH
Type
WASH
Details
wash the solids with 500 mL of hot methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the filtrate over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(CN)C1=CC=CC2=CC=CC=C12)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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